Racemodine

Descripción general

Descripción

Racemodine is a novel compound derived from the amino acid lysine, and is a member of the class of compounds known as lysine analogs. It has been studied extensively for its potential to modulate various biological processes, including cell proliferation and differentiation, apoptosis, and gene expression. This compound has been found to have a wide range of effects on various cell lines, including cancer cells, and is being explored as a potential therapeutic agent in a variety of diseases.

Aplicaciones Científicas De Investigación

Phytochemical Studies

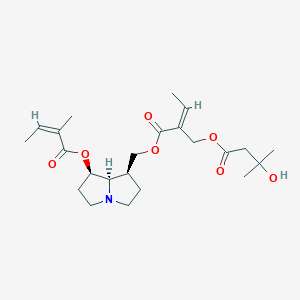

Racemodine, identified as a pyrrolizidine alkaloid from Senecio racemosus, has been a subject of phytochemical research. In a study by Ahmed et al. (1992), this compound was isolated along with other alkaloids, and its structure was established through spectral and chemical studies, including 2D NMR. This research contributes to the understanding of the chemical composition and potential applications of compounds found in Senecio racemosus (Ahmed et al., 1992).

Chiral Separation in Drug Development

The separation of drug stereoisomers, such as this compound, plays a crucial role in developing more effective and safer pharmaceuticals. Armstrong et al. (1986) explored the differential complexation of various drug stereoisomers, including those in classes like beta-blockers and calcium-channel blockers, using immobilized beta-cyclodextrin. This research demonstrates the significance of isolating pure isomers, which could be more therapeutically effective and have fewer side effects compared to racemic mixtures (Armstrong et al., 1986).

Antidepressant Activity Studies

In the field of psychopharmacology, this compound has been investigated for its potential antidepressant effects. Singh et al. (2009) evaluated the antidepressant effect of Asparagus racemosus, which contains this compound, in rodent models. The study found that it exhibited significant antidepressant activity, likely mediated through the serotonergic and noradrenergic systems, as well as the augmentation of antioxidant defenses (Singh et al., 2009).

Race and Ethnicity in Research

The concept of race and ethnicity in biomedical research, which may include studies on compounds like this compound, has been debated. Haga and Venter (2003) discussed the use of self-identified categories of race and ethnicity in scientific research and their implications. They emphasized the need for more individualized data collection rather than relying on broad group statistics (Haga & Venter, 2003).

Nutraceutical and Chemopreventive Research

The exploration of this compound in nutraceuticals and disease prevention, particularly in cancer chemoprevention, is another area of scientific interest. Gosslau and Chen (2004) discussed the potential of dietary and herbal chemicals, possibly including this compound, in preventing diseases and as chemopreventive agents. This research underscores the growing interest in utilizing natural compounds in disease prevention strategies (Gosslau & Chen, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

[(1S,7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-[(3-hydroxy-3-methylbutanoyl)oxymethyl]but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO7/c1-6-15(3)21(26)31-18-9-11-24-10-8-17(20(18)24)14-30-22(27)16(7-2)13-29-19(25)12-23(4,5)28/h6-7,17-18,20,28H,8-14H2,1-5H3/b15-6-,16-7-/t17-,18-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOJBJYZVQYKHB-HEWCMQNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)COC(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/COC(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)

![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)

![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)

![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)